molecular formula C5H7N3OS B8748857 4-Methyl-3-isothiazolecarbohydrazide

4-Methyl-3-isothiazolecarbohydrazide

Cat. No. B8748857
M. Wt: 157.20 g/mol
InChI Key: QUENOOSCPFDKRK-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Methyl 4-methyl-3-isothiazolecarboxylate (I128) (57 mg, 0.363 mmol) was dissolved in methanol (3 mL), treated with hydrazine hydrate (0.027 mL, 0.544 mmol) then heated at reflux for 18 hours. Cooled to RT then solvent evaporated, azeotroped with Et2O (3 ml), and evaporated to afford a pale yellow solid of desired product in 57 mg.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:7]([O:9]C)=O)=[N:4][S:5][CH:6]=1.O.[NH2:12][NH2:13]>CO>[CH3:1][C:2]1[C:3]([C:7]([NH:12][NH2:13])=[O:9])=[N:4][S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
CC=1C(=NSC1)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.027 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with Et2O (3 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NSC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.